Bromhidrato de quinina

Descripción general

Descripción

El hidrobromuro de quinina es una forma de sal de la quinina, un alcaloide derivado de la corteza del árbol de la quina. Históricamente se ha utilizado por sus propiedades antimaláricas y también se conoce por su aplicación en el tratamiento de los calambres nocturnos en las piernas. El hidrobromuro de quinina es reconocido por su sabor amargo y a veces se usa en agua tónica y otras bebidas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción del hidrobromuro de quinina implica su interacción con el parásito de la malaria, Plasmodium falciparum. El hidrobromuro de quinina interfiere con la capacidad del parásito para descomponer y digerir la hemoglobina, lo que lleva a la acumulación de hemo tóxico dentro del parásito, que finalmente lo mata . Además, el hidrobromuro de quinina afecta la membrana muscular y los canales de sodio, lo que ayuda a aliviar los calambres musculares .

Compuestos Similares:

Sulfato de Quinina: Otra forma de sal de quinina utilizada para aplicaciones similares.

Quinidina: Un isómero estereoisómero de la quinina utilizado como agente antiarrítmico.

Cloroquina: Un derivado sintético de la quinina utilizado para el tratamiento de la malaria.

Singularidad: El hidrobromuro de quinina es único debido a su forma específica de sal, que proporciona propiedades farmacocinéticas y estabilidad distintas. Su importancia histórica y su uso continuo en aplicaciones medicinales e industriales resaltan su versatilidad e importancia .

Análisis Bioquímico

Biochemical Properties

Quinine hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of malarial parasites. It interacts with several biomolecules, including enzymes and proteins. One of the primary interactions is with the enzyme heme polymerase in Plasmodium falciparum, the parasite responsible for malaria. Quinine hydrobromide inhibits this enzyme, preventing the detoxification of heme, which is toxic to the parasite. Additionally, quinine hydrobromide binds to the DNA of the parasite, interfering with its replication and transcription processes .

Cellular Effects

Quinine hydrobromide affects various types of cells and cellular processes. In erythrocytes infected with Plasmodium falciparum, quinine hydrobromide disrupts the parasite’s metabolic processes, leading to its death. It also influences cell signaling pathways by modulating the activity of ion channels, particularly sodium channels, which can affect muscle function and lead to the alleviation of nocturnal leg cramps. Furthermore, quinine hydrobromide has been shown to impact gene expression by binding to DNA and interfering with transcription .

Molecular Mechanism

The mechanism of action of quinine hydrobromide involves multiple molecular interactions. It binds to heme within the food vacuole of the malaria parasite, preventing its detoxification and leading to the accumulation of toxic heme. This results in the death of the parasite. Quinine hydrobromide also inhibits the enzyme heme polymerase, further contributing to the toxic buildup of heme. Additionally, it binds to the DNA of the parasite, disrupting its replication and transcription processes. These combined actions result in the effective inhibition of the malaria parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinine hydrobromide can change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to light and air. In in vitro studies, quinine hydrobromide has been shown to maintain its antimalarial activity for extended periods, although some degradation may occur. Long-term effects on cellular function include the potential for resistance development in malaria parasites, which can reduce the compound’s effectiveness over time .

Dosage Effects in Animal Models

The effects of quinine hydrobromide vary with different dosages in animal models. At therapeutic doses, it effectively inhibits the growth of malaria parasites without causing significant toxicity. At higher doses, quinine hydrobromide can cause adverse effects such as cinchonism, which includes symptoms like tinnitus, headache, and nausea. In some cases, high doses can lead to more severe toxic effects, including cardiac arrhythmias and central nervous system disturbances .

Metabolic Pathways

Quinine hydrobromide is metabolized primarily in the liver through the cytochrome P450 enzyme system. It undergoes hydroxylation and dealkylation reactions, resulting in the formation of several metabolites. These metabolites are then excreted in the urine. The interaction with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, quinine hydrobromide is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as P-glycoprotein. Once inside the cells, quinine hydrobromide can accumulate in the food vacuoles of malaria parasites, where it exerts its antimalarial effects. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Quinine hydrobromide localizes primarily in the food vacuoles of malaria parasites, where it inhibits heme detoxification. It can also be found in the cytoplasm and nucleus of infected erythrocytes, where it binds to DNA and disrupts replication and transcription processes. The compound’s activity and function are influenced by its subcellular localization, with the highest efficacy observed in the food vacuoles of the parasites .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidrobromuro de quinina se puede sintetizar a partir de la quinina, que se extrae de la corteza del árbol de la quina. El proceso de extracción implica el uso de un solvente orgánico para aislar los alcaloides de la corteza. Los alcaloides luego se precipitan fuera de la capa acuosa acidificada ajustando el pH usando una solución de hidróxido de sodio. El precipitado se purifica y el hidrobromuro de quinina se cristaliza a temperatura ambiente .

Métodos de Producción Industrial: En entornos industriales, la producción de hidrobromuro de quinina implica la extracción a gran escala de la corteza de la quina, seguida de procesos de purificación y cristalización. El uso de técnicas avanzadas como la extracción con solventes y la cristalización asegura un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrobromuro de quinina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para diferentes aplicaciones.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno se pueden usar para oxidar el hidrobromuro de quinina.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan para reacciones de reducción.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la quinolina, que tienen aplicaciones en química medicinal y otros campos .

Comparación Con Compuestos Similares

Quinine Sulfate: Another salt form of quinine used for similar applications.

Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.

Chloroquine: A synthetic derivative of quinine used for malaria treatment.

Uniqueness: Quinine hydrobromide is unique due to its specific salt form, which provides distinct pharmacokinetic properties and stability. Its historical significance and continued use in both medicinal and industrial applications highlight its versatility and importance .

Propiedades

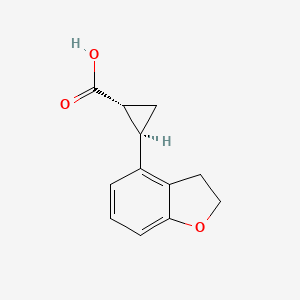

IUPAC Name |

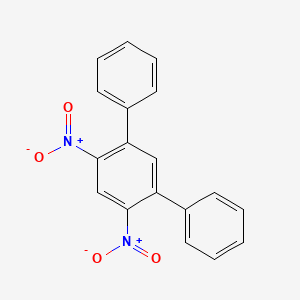

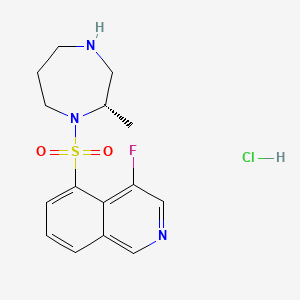

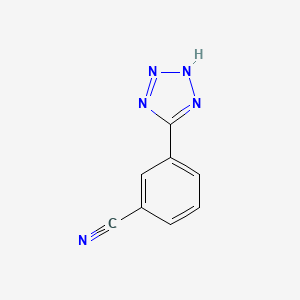

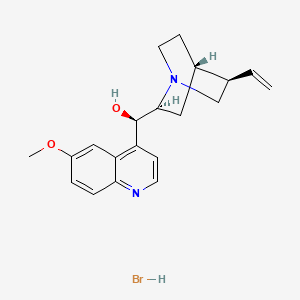

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZGBIRSORQVNB-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

549-47-3 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20203394 | |

| Record name | Quinine hydrobromide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14358-44-2, 549-49-5 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine hydrobromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine hydrobromide [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWF36Q4G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does quinine hydrobromide exert its effect on platelets, leading to thrombocytopenic purpura?

A1: Research suggests that quinine hydrobromide can trigger thrombocytopenic purpura through an immune-mediated mechanism. [] This involves the formation of a complex between quinine hydrobromide and platelets, which is recognized as an antigen by the body's immune system. [] Antibodies are then produced against this complex, leading to the destruction of platelets and potentially affecting megakaryocytes (cells responsible for platelet production). [] This immune response results in a decrease in platelet count, leading to the symptoms of thrombocytopenic purpura.

Q2: Can you elaborate on the evidence for this immune-mediated mechanism involving quinine hydrobromide and platelets?

A2: Studies have demonstrated that adding quinine hydrobromide to the serum of a patient sensitive to quinine resulted in positive platelet agglutinin tests, indicating the presence of antibodies targeting the drug-platelet complex. [] Additionally, when plasma from this quinine-sensitive patient, pre-incubated with quinine hydrobromide, was injected into a healthy volunteer, the volunteer developed symptoms of thrombocytopenic purpura. [] This passive transfer of the condition further supports the involvement of an immune response in quinine hydrobromide-induced thrombocytopenia.

Q3: Beyond its use in treating malaria, are there other potential applications for quinine hydrobromide in medicine?

A3: While known for its antimalarial properties, quinine hydrobromide has been historically used in the treatment of exophthalmic goiter. [] Research suggests that patients with this condition may exhibit a specific tolerance to quinine. [] This observation led to the development of the "quinine test," which involved administering large doses of quinine hydrobromide to assess tolerance as a potential diagnostic indicator for exophthalmic goiter. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.